2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate is a synthetic organic compound with a molecular formula of C13H17F3N2O3. This compound is characterized by the presence of a trifluoroethyl group, a furan ring, and a pyrrolidine ring, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate typically involves the reaction of 2,2,2-trifluoroethyl chloroformate with N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carbamate can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The furan and pyrrolidine rings can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-[2-(furan-2-yl)ethyl]carbamate
- 2,2,2-Trifluoroethyl N-[2-(pyrrolidin-1-yl)ethyl]carbamate
- 2,2,2-Trifluoroethyl N-[2-(thiophen-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate
Uniqueness
2,2,2-Trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate is unique due to the combination of the trifluoroethyl group, furan ring, and pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c14-13(15,16)9-21-12(19)17-8-10(11-4-3-7-20-11)18-5-1-2-6-18/h3-4,7,10H,1-2,5-6,8-9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLZMICDIHQEOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)OCC(F)(F)F)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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